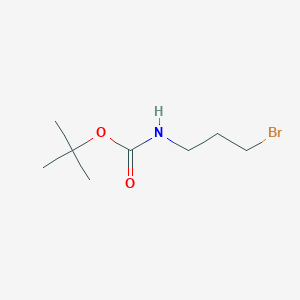
Ethyl 2-aminothiazole-5-carboxylate
Vue d'ensemble
Description
Ethyl 2-aminothiazole-5-carboxylate (ETAC) is an organic compound that has been studied for its potential applications in many fields. It is a compound of aminothiazole and carboxylic acid, and is a colorless solid at room temperature. It is soluble in water and most organic solvents, and has a molecular weight of 156.1 g/mol. It has been studied for its potential applications in pharmaceuticals, biochemistry, and medical sciences.
Applications De Recherche Scientifique
Anticancer Activity: Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have demonstrated potential anticancer activity, especially against RPMI-8226 leukemia cell line and a broad spectrum of human tumor cell lines (El-Subbagh, Abadi, & Lehmann, 1999).
Anti-inflammatory, Analgesic, and Antipyretic Activities: Certain derivatives, such as ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates, have shown these activities, albeit with potential ulcerogenic effects (Abignente et al., 1983).
Crystallographic Properties: Studies on the structures of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and related compounds have revealed insights into their hydrogen-bonded interactions and crystal structures (Lynch & Mcclenaghan, 2004).
Inhibition of Cancer Cell Proliferation: 2-Aminothiazole-4-carboxylate derivatives have shown potential in inhibiting beta-catenin concentration and reducing colorectal cancer cell proliferation by 60% (Ilyas et al., 2021).
Antibacterial and Antifungal Properties: Carboxamides synthesized from 2-aminothiazole derivatives have shown promising antibacterial and antifungal properties, with potential for development as antimicrobial agents (Wazalwar et al., 2019).
Synthesis Techniques: Research has also focused on developing efficient synthesis methods for various derivatives of ethyl 2-aminothiazole-5-carboxylate, enhancing the practicality of producing these compounds for further study and application (Cheng et al., 2016).
Mécanisme D'action
Target of Action
Ethyl 2-aminothiazole-5-carboxylate is a derivative of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that 2-aminothiazole derivatives can interact with various targets in cancer cells, leading to the inhibition of cell proliferation .
Biochemical Pathways
2-aminothiazole derivatives have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Pharmacokinetics
It is known that the compound is a solid at room temperature, with a melting point of 159-163 °c . It is sensitive to light and moisture , suggesting that these factors could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation in various cancerous cell lines . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is sensitive to light and moisture , which could affect its stability and efficacy. Therefore, it is recommended to store the compound under nitrogen at a temperature of 2-8°C to maintain its stability and ensure its effective action.
Safety and Hazards
Orientations Futures
The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, such as Ethyl 2-aminothiazole-5-carboxylate, which could decrease drug resistance and reduce unpleasant side effects is more desirable .
Analyse Biochimique
Biochemical Properties
2-aminothiazole derivatives, to which Ethyl 2-aminothiazole-5-carboxylate belongs, have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Cellular Effects
These compounds have been associated with anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Molecular Mechanism
2-aminothiazole derivatives have been reported to exhibit their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
ethyl 2-amino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZXERIGKZNEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310861 | |
| Record name | Ethyl 2-aminothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32955-21-8 | |
| Record name | 32955-21-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-aminothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-thiazole-5-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl 2-aminothiazole-5-carboxylate in the development of DNA minor groove binders?
A1: this compound serves as a crucial starting material in the synthesis of Isothia-Nt, a potential DNA minor groove binding analog. [] This compound provides the thiazole core, which is essential for mimicking the structure and binding properties of naturally occurring antibiotics like Netropsin and Distamycin-A. [] These natural antibiotics exhibit their biological activity by binding to the minor groove of DNA, thereby interfering with DNA replication and transcription. By using this compound as a building block, researchers aim to create synthetic analogs with improved binding affinity, selectivity, and potentially enhanced therapeutic properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















